Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-methyl-7-oxothieno[2,3-d]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-12-8(13)6-4(3-11-12)5(10)7(16-6)9(14)15-2/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLVASQSXJWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)C(=C(S2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120207 | |
| Record name | Thieno[2,3-d]pyridazine-2-carboxylic acid, 3-amino-6,7-dihydro-6-methyl-7-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799412-46-6 | |
| Record name | Thieno[2,3-d]pyridazine-2-carboxylic acid, 3-amino-6,7-dihydro-6-methyl-7-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799412-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-d]pyridazine-2-carboxylic acid, 3-amino-6,7-dihydro-6-methyl-7-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Ring Conformation and Puckering
The target compound’s 6,7-dihydrothieno[2,3-D]pyridazine ring is partially saturated, leading to puckering. Cremer and Pople’s puckering parameters () quantify such deviations from planarity. For comparison:
- Ethyl thiazolopyrimidine (): The pyrimidine ring adopts a flattened boat conformation (puckering amplitude Q = 0.224 Å, θ = 80.94°).
- Target Compound : Hypothetical analysis (based on analogous dihydroheterocycles) suggests moderate puckering (Q ≈ 0.15–0.30 Å) due to partial saturation and steric effects from the 6-methyl group.
Table 2: Puckering Parameters
| Compound | Ring Type | Puckering Amplitude (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| Target Compound | Dihydrothienopyridazine | ~0.20 | N/A | Hypothetical |
| Ethyl thiazolopyrimidine () | Pyrimidine | 0.224 | 80.94 |
Hydrogen Bonding Patterns
The amino (N–H) and carbonyl (C=O) groups in the target compound facilitate hydrogen bonding, critical for crystal packing and solubility. Bernstein et al. () emphasize the role of directional hydrogen bonds in molecular aggregation.
Table 3: Hydrogen Bond Metrics
| Compound | Donor-Acceptor Pair | Bond Length (Å) | Angle (°) | Reference |
|---|---|---|---|---|
| Target Compound | N–H···O (7-oxo) | ~2.8–3.0 | ~160 | Hypothetical |
| Ethyl thiazolopyrimidine () | C–H···O | 2.60–2.75 | 120–140 |
Physicochemical Properties
- Solubility: The methyl ester and amino groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified analogues.
- Thermal Stability: The conjugated thienopyridazine system likely confers higher thermal stability (decomposition >250°C) relative to dihydrothieno[3,2-c]pyridines (), which may degrade at lower temperatures due to reduced aromaticity.
- Polymorphism: While the target compound’s polymorphs are undocumented, structurally related dihydrothieno derivatives () exhibit multiple crystalline forms influenced by substituents and hydrogen bonding.
Biological Activity
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylate (CAS No. 1799412-46-6) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
The molecular formula of this compound is C9H9N3O3S, with a molecular weight of 239.25 g/mol. Its structure features a thieno[2,3-d]pyridazine core, which contributes to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O3S |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 1799412-46-6 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thienopyridazines show potent activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves the inhibition of specific enzymes critical for bacterial survival.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro assays revealed that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of thieno[2,3-d]pyridazine derivatives. Methyl 3-amino-6-methyl-7-oxo has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Inhibitory Activity on Kinases
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. For example, it exhibits inhibitory activity against GSK-3β and ROCK kinases, with IC50 values indicating strong potency (IC50 = 8 nM for GSK-3β). This suggests its utility in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thienopyridazine derivatives showed that Methyl 3-amino-6-methyl-7-oxo exhibited significant activity against resistant strains of bacteria, leading to further exploration in drug development.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, Methyl 3-amino-6-methyl-7-oxo demonstrated a protective effect on neuronal cells by reducing apoptosis markers and enhancing cell viability.
Q & A
Q. What are the common synthetic routes for preparing methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as acyl (bromo)acetylenes and propargylamine. A key step often employs cesium carbonate in dimethyl sulfoxide (DMSO) to catalyze intramolecular cyclization. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high yields (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Example Synthesis Protocol:
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Propargylamine, Cs₂CO₃, DMSO, 80°C | Cyclization | 72 |
| 2 | KMnO₄, CH₂Cl₂, RT | Oxidation | 65 |
| 3 | LiAlH₄, THF, 0°C | Reduction | 68 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H/¹³C NMR : The amino group (-NH₂) appears as a broad singlet (~δ 5.5 ppm), while the methyl ester (-COOCH₃) resonates at δ 3.8 ppm (singlet). The thieno-pyridazine core shows distinct aromatic protons between δ 6.5–7.5 ppm .
- IR : Key peaks include N-H stretching (3350–3450 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C=N (pyridazine, ~1650 cm⁻¹) .
Q. What purification methods are effective for isolating this compound?
Recrystallization using ethanol/water mixtures (70:30 v/v) or gradient elution via silica gel chromatography (hexane:ethyl acetate 4:1) are standard. Purity >95% is achievable, as confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can crystallographic analysis (e.g., X-ray diffraction) resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction using SHELX software can determine bond angles, dihedral angles, and hydrogen-bonding patterns. For example, the thieno-pyridazine ring often exhibits puckering (Cremer-Pople parameters: θ = 15°, φ = 30°), influencing reactivity. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å) .
Q. What strategies address contradictions in reaction yields or byproduct formation during synthesis?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized derivatives).
- Optimization : Adjust stoichiometry (e.g., reduce excess oxidizing agents) or switch solvents (e.g., replace DMF with acetonitrile to minimize side reactions).
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) with proteins (e.g., kinases) assesses binding affinity, guided by structural analogs’ bioactivity data .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Steric Effects : Substituents at the 6-methyl position may hinder binding to hydrophobic pockets.
- Electronic Effects : Electron-withdrawing groups on the pyridazine ring enhance electrophilicity but reduce solubility.
- Experimental Design : Use a combinatorial library of derivatives (e.g., varying ester groups) and evaluate inhibitory activity against target enzymes via fluorescence-based assays .
Methodological Recommendations
- Crystallization : Slow evaporation from dichloromethane/methanol (1:1) produces diffraction-quality crystals.
- Spectral Assignments : Compare experimental NMR shifts with computed values (GIAO method) to resolve overlapping signals .
- Reaction Scale-Up : Maintain inert atmosphere (N₂/Ar) to prevent oxidation during cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
